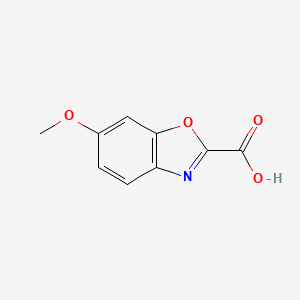

6-Methoxy-1,3-benzoxazole-2-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXLFSQGIANKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol derivatives with carboxylic acids or their derivatives. One common method is the reaction of 2-aminophenol with methoxy-substituted carboxylic acids under acidic conditions to form the benzoxazole ring . Another approach involves the oxidative cyclization of imines generated in situ from the condensation of 2-aminophenols and aldehydes .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including 6-Methoxy-1,3-benzoxazole-2-carboxylic acid, often employs catalytic systems to enhance yield and selectivity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are used under various reaction conditions to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,3-benzoxazole-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the benzoxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzoxazole compounds .

Scientific Research Applications

Synthesis and Chemical Properties

6-Methoxy-1,3-benzoxazole-2-carboxylic acid can be synthesized through various methods, including the reaction of appropriate precursors under specific conditions. The detailed synthesis pathways often involve the use of carboxylic acids and heterocyclic compounds, which are critical for enhancing the compound's biological activity.

Biological Activities

The compound exhibits several promising biological activities:

2.1 Anticancer Activity

Research has indicated that benzoxazole derivatives, including 6-Methoxy-1,3-benzoxazole-2-carboxylic acid, show significant anticancer properties. For example, analogs of benzoxazole have been tested against various cancer cell lines with promising results. A study highlighted that certain benzoxazole derivatives displayed cytotoxicity comparable to established anticancer agents .

2.2 Antimicrobial Properties

In addition to anticancer effects, benzoxazole derivatives have been evaluated for their antimicrobial activities. Compounds similar to 6-Methoxy-1,3-benzoxazole-2-carboxylic acid were found to exhibit activity against a range of pathogens, making them potential candidates for developing new antibiotics .

2.3 Antiprotozoal Activity

Recent studies have also explored the antiprotozoal properties of benzoxazole derivatives. In silico studies and biological evaluations indicated that certain modifications to the benzoxazole structure could enhance activity against protozoan parasites .

Case Study on Transthyretin Stabilization

A notable application of related benzoxazole compounds is in the stabilization of transthyretin (TTR), a protein associated with amyloid diseases. Research has demonstrated that specific benzoxazole derivatives can inhibit TTR misfolding and aggregation, providing a therapeutic avenue for conditions such as familial amyloid polyneuropathy .

Development of Anticancer Agents

In a comprehensive study involving various benzoxazole derivatives, including 6-Methoxy-1,3-benzoxazole-2-carboxylic acid, researchers synthesized multiple analogs and tested their efficacy against breast and lung cancer cell lines. The findings suggested that modifications at specific positions on the benzoxazole ring could significantly enhance cytotoxicity while improving solubility profiles .

Comparative Data Table

Mechanism of Action

The mechanism of action of 6-Methoxy-1,3-benzoxazole-2-carboxylic acid involves its interaction with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound’s planar structure allows it to efficiently interact with enzymes, receptors, and other biomolecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Positional Isomers: 5-Methoxy-1,3-benzoxazole-2-carboxylic Acid

A positional isomer, 5-methoxy-1,3-benzoxazole-2-carboxylic acid, differs in the methoxy group placement (position 5 vs. 6). This minor structural change significantly impacts molecular interactions. For example, in a crystal structure study with Mycobacterium tuberculosis ArgC, the 5-methoxy analog formed hydrogen bonds with Arg86 and Thr154 residues, whereas the 6-methoxy derivative may adopt a distinct orientation due to steric and electronic differences .

Substituted Derivatives: 2-Methyl-1,3-benzoxazole-6-carboxylic Acid

2-Methyl-1,3-benzoxazole-6-carboxylic acid (CAS 13452-14-7) replaces the methoxy group at position 2 with a methyl (-CH₃) group. However, the absence of the methoxy group diminishes hydrogen-bonding capacity, which may reduce target affinity in biological systems .

Heterocycle Variants: 6-Methyl-2-benzothiazolecarboxylic Acid

Replacing the benzoxazole oxygen with sulfur yields 6-methyl-2-benzothiazolecarboxylic acid (CAS 3507-18-4). The sulfur atom increases molecular weight (C₉H₇NO₂S vs. C₉H₇NO₃) and alters electronic properties. Benzothiazoles are known for antimicrobial activity, but the sulfur atom may introduce metabolic liabilities, such as susceptibility to oxidation .

Ester Derivatives: Ethyl 2-Methylbenzothiazole-6-carboxylate

Ethyl 2-methylbenzothiazole-6-carboxylate (CAS 136663-23-5) introduces an ethyl ester group, converting the carboxylic acid into a prodrug. Esters improve oral bioavailability by enhancing lipophilicity but require enzymatic hydrolysis for activation. This derivative’s safety profile includes precautions for inhalation and dermal exposure .

Complex Derivatives: 2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic Acid

This derivative (CAS 1082395-50-3) features a trioxo group and a methoxyethyl side chain, increasing molecular complexity and weight (C₁₁H₁₁NO₆S). Such modifications may enhance target specificity but reduce synthetic accessibility and stability .

Key Findings and Implications

- Positional Isomers : Methoxy group placement dictates binding interactions in enzyme inhibition.

- Substituent Effects : Methyl groups enhance lipophilicity but reduce hydrogen-bonding capacity.

- Prodrug Strategies : Esters improve bioavailability but require metabolic activation.

These insights guide the rational design of benzoxazole derivatives for optimized pharmacokinetic and pharmacodynamic profiles.

Biological Activity

6-Methoxy-1,3-benzoxazole-2-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities. This compound features a benzoxazole structure with a methoxy group at the 6-position and a carboxylic acid group at the 2-position, contributing to its unique chemical reactivity and potential therapeutic applications. This article delves into its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₇NO₃

- Molecular Weight : Approximately 193.16 g/mol

- Functional Groups : Methoxy (-OCH₃) and Carboxylic Acid (-COOH)

The planar structure of the compound allows efficient interaction with various biological targets through mechanisms such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that 6-Methoxy-1,3-benzoxazole-2-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for some related compounds have been reported between 250 to 7.81 µg/ml, indicating a broad spectrum of activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/ml) | Pathogen Tested |

|---|---|---|

| 6-Methoxy-1,3-benzoxazole-2-carboxylic acid | TBD | Various including C. albicans |

| 5-Ethylsulphonyl-2-benzoxazole derivatives | 250 - 7.81 | Gram-positive/negative bacteria |

| Fluconazole | Reference | C. albicans |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied, with findings suggesting that these compounds can inhibit cancer cell proliferation. For instance, analogs similar to 6-Methoxy-1,3-benzoxazole-2-carboxylic acid have shown cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines. The mechanism involves interaction with metal ions like Cu²⁺, which enhances their cytotoxicity through metal ion-mediated DNA binding .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various benzoxazole derivatives on MCF-7 and A549 cell lines using the AlamarBlue assay. The results indicated that while some derivatives exhibited high cytotoxicity, others were significantly less effective compared to established anticancer agents like UK-1 .

Antioxidant Activity

The antioxidant properties of 6-Methoxy-1,3-benzoxazole-2-carboxylic acid have also been explored. Compounds in this class can act as effective antioxidants by chelating metal ions and reducing oxidative stress in biological systems. This property is particularly relevant for neuroprotective applications, where oxidative damage is a contributing factor to neurodegenerative diseases .

The biological activity of 6-Methoxy-1,3-benzoxazole-2-carboxylic acid is primarily attributed to its ability to form non-covalent interactions with biological targets. The presence of the methoxy and carboxylic acid groups facilitates these interactions:

- Hydrogen Bonding : Enhances binding affinity to enzymes and receptors.

- Metal Ion Coordination : Increases cytotoxicity through interactions with transition metals like Cu²⁺.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-1,3-benzoxazole-2-carboxylic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate are prepared by reacting 6-methoxy-2-aminobenzothiazole with methyl chloroformate under basic conditions (e.g., in dichloromethane or THF) . For the carboxylic acid variant, hydrolysis of the ester group using aqueous NaOH or HCl may follow.

- Purification : Recrystallization (e.g., from ethanol/water mixtures) or chromatography (silica gel, eluting with ethyl acetate/hexane) ensures high purity. Monitor purity via HPLC or NMR .

Q. What safety protocols are critical when handling this compound?

- Hazards : Potential risks include skin/eye irritation (H313+H333) and respiratory sensitization. Follow safety codes H303, P264 (wash hands), P305+P351+P338 (eye exposure), and P337+P313 (persistent irritation) .

- Waste Management : Segregate waste and dispose via certified hazardous waste facilities to prevent environmental contamination .

Q. How can researchers assess the preliminary biological activity of this compound?

- Assay Design : Conduct in vitro antimicrobial testing (e.g., broth microdilution against E. coli or S. aureus) or cytotoxicity assays (MTT assay on cancer cell lines like HeLa or MCF-7). Fluorinated analogs, such as 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid, show enhanced pharmacokinetic properties, suggesting similar modifications could improve activity .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation and substitution of this compound?

- Oxidation : The benzoxazole core can be oxidized to sulfoxides (using H2O2) or sulfones (KMnO4 in acidic conditions). Selectivity depends on reagent strength and solvent polarity .

- Substitution : The methoxy group undergoes nucleophilic displacement with amines (e.g., NH3/EtOH) or thiols (NaSH/DMF) at elevated temperatures (80–100°C). Monitor reaction progress via TLC .

Q. How do structural modifications influence bioactivity?

- SAR Insights : Introducing electron-withdrawing groups (e.g., -F) at the 6-position enhances antimicrobial potency, while bulky substituents on the benzoxazole ring reduce membrane permeability. Derivatives like N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide show improved binding to bacterial enzymes (e.g., DNA gyrase) .

Q. How should contradictory data in biological assays or synthetic yields be addressed?

- Case Study : If antimicrobial results vary between studies, verify compound purity (≥95% via HPLC), test against standardized bacterial strains (ATCC), and replicate conditions (pH, temperature). For synthetic discrepancies, optimize catalysts (e.g., DMAP for amidation) or solvent systems (e.g., DMF vs. THF) .

Q. What computational tools predict the compound’s reactivity or target interactions?

- Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) screens against protein targets (e.g., COX-2 for anti-inflammatory activity). The InChI key and SMILES strings (e.g.,

COC1=CC2=C(C=C1)N=C(S2)C(=O)OC) enable database searches for analogs .

Notes

- Always cross-validate synthetic and biological data with orthogonal methods (e.g., NMR, LC-MS, in vivo models).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.